2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes a chloro and methyl group attached to a phenyl ring, which is further connected to an indene-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylphenyl isocyanate.
Reaction Conditions: The isocyanate undergoes a cyclization reaction under specific conditions to form the indene-dione structure. This process may involve the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to drive the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indene-dione moiety, leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and methyl groups play a crucial role in binding to these targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylphenyl isocyanate
- 1-(2-Chloro-6-methylphenyl)ethanone
Uniqueness
2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H11ClO2 |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-(2-chloro-6-methylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11ClO2/c1-9-5-4-8-12(17)13(9)14-15(18)10-6-2-3-7-11(10)16(14)19/h2-8,14H,1H3 |
InChI Key |
VIANBXJYRSWSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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